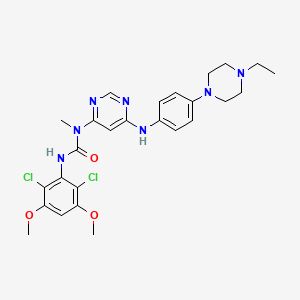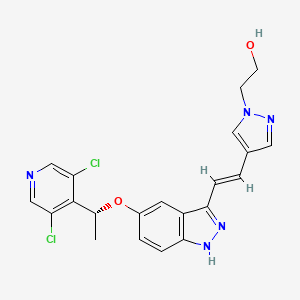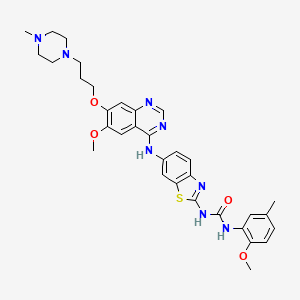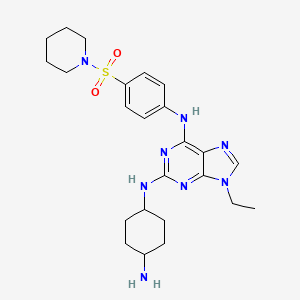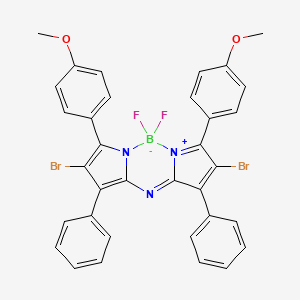
Unii-M887PT8U5Y
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADPM06 is an emerging non-porphyrin PDT agent which has been specifically designed for therapeutic application. It was demonstrated that ADPM06-PDT was well tolerated in vivo and elicited impressive complete response rates in various models of cancer when a short drug-light interval was applied. Using a drug and light combination that reduced the clonogenicity of MDA-MB-231 cells by >90%. PDT-induced apoptosis was also found to be independent of p53 tumor suppressor status. A robust therapeutic response in vivo was demonstrated, with a substantial reduction in tumor proliferation observed, as well as a rapid induction of apoptosis and initiation of ER stress, mirroring numerous aspects of the mechanism of action of ADPM06 in vitro. Finally, using a combination of (18) F-labeled 3'-deoxy-3'-fluorothymidine ((18) F-FLT) nuclear and optical imaging, a considerable decrease in tumor proliferation over 24-hr in two models of human cancer was observed. Taken together, this data clearly establishes ADPM06 as an exciting novel PDT agent with significant potential for further translational development. (source: Int J Cancer. 2012 Feb 1; 130(3):705-15 ).
Applications De Recherche Scientifique
Global Substance Registration System : The US Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) have collaborated on a project to provide rigorous scientific descriptions of substances relevant to regulated products. This project involves the Global Substance Registration System (GSRS), which offers unique ingredient identifiers (UNIIs) and detailed descriptions for over 100,000 substances, relevant to medicine and translational research. This resource is unique in its regulatory standards for identifying medicinal substances and supports substances other than small molecules, making it highly relevant to scientific research in various fields (Peryea et al., 2020).
PET and Drug Research and Development : Positron Emission Tomography (PET) is emerging as a powerful tool in drug research, providing insights into the behavioral, therapeutic, and toxic properties of drugs and substances. PET offers a unique perspective by being able to assess pharmacokinetic and pharmacodynamic events directly in humans and animals. This includes applications in the early stages of drug development, allowing for studies in animals and the study of genetically altered animals (Fowler et al., 1999).
UniHI Database for Molecular Interaction Networks : The Unified Human Interactome (UniHI) database is a platform for the retrieval, analysis, and visualization of human molecular interaction networks. It includes data on gene expression and functional annotation, along with interactive filtering options. This makes it a valuable resource for network-based investigations in biology and medicine (Kalathur et al., 2013).
Propriétés
Numéro CAS |
490035-90-0 |
|---|---|
Nom du produit |
Unii-M887PT8U5Y |
Formule moléculaire |
C34H24BBr2F2N3O2 |
Poids moléculaire |
715.19 |
Nom IUPAC |
5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C34H24BBr2F2N3O2/c1-43-25-17-13-23(14-18-25)31-29(36)27(21-9-5-3-6-10-21)33-40-34-28(22-11-7-4-8-12-22)30(37)32(42(34)35(38,39)41(31)33)24-15-19-26(44-2)20-16-24/h3-20H,1-2H3 |
Clé InChI |
YVKIKMDAXWFEJI-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C(=C(C(=C2N=C3[N+]1=C(C(=C3C4=CC=CC=C4)Br)C5=CC=C(C=C5)OC)C6=CC=CC=C6)Br)C7=CC=C(C=C7)OC)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azadipyrromethane ADPM06; ADPM 06; ADPM-06. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



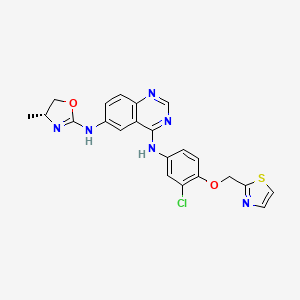
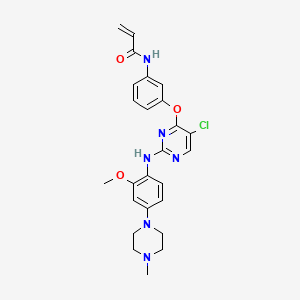
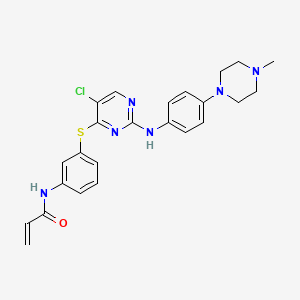
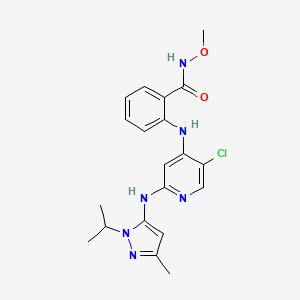
![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
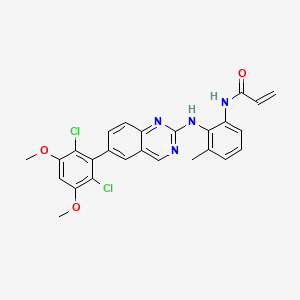

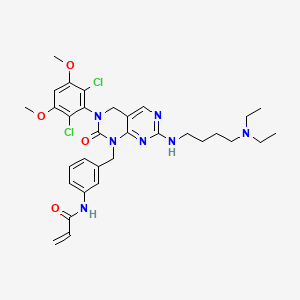
![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)
